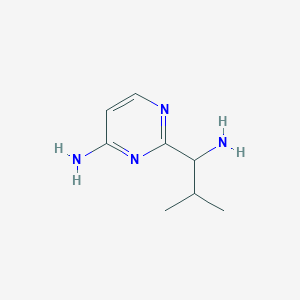![molecular formula C9H7ClN2O3 B13314377 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13314377.png)
2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a prop-2-yn-1-yloxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The pyridine ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Chlorination: The amino group is chlorinated to form the chloro derivative.
Alkylation: The chloro derivative is alkylated with propargyl alcohol to introduce the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Scientific Research Applications
2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-aminopyridine: Similar structure but lacks the prop-2-yn-1-yloxy group.
6-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the amino and prop-2-yn-1-yloxy groups.
2-Chloro-6-aminopyridine: Similar structure but lacks the carboxylic acid and prop-2-yn-1-yloxy groups.
Uniqueness
2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which can participate in bioorthogonal reactions, making it useful for bioconjugation and other applications that require site-specific modifications.
Properties
Molecular Formula |
C9H7ClN2O3 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
2-chloro-6-(prop-2-ynoxyamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-3-15-12-8-5-6(9(13)14)4-7(10)11-8/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChI Key |
BHQNBVGZBGCNLK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13314296.png)


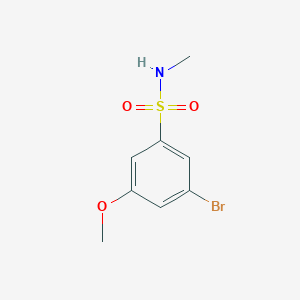
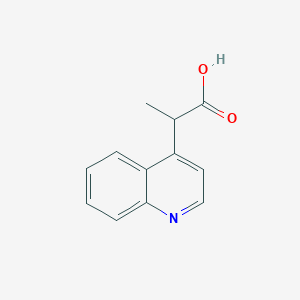

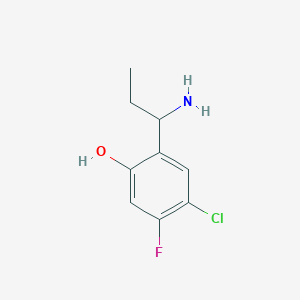
![(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13314329.png)
![2-{[1-(2-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol](/img/structure/B13314349.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13314350.png)
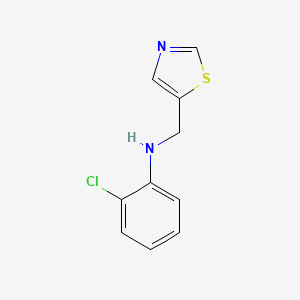
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13314356.png)
